2-(4-Hexylphenyl)quinoline

Liquid Crystals Mesophase Engineering Smectic Phases

Researchers developing smectic LC formulations often face inconsistent phase behavior from generic analogs. 2-(4-Hexylphenyl)quinoline (CAS 87065-50-7) provides a well-characterized mesogenic building block with a defined hexyl chain and quinoline core that promotes ordered smectic phases via dipole moment contribution. • >98% purity (HPLC) ensures clean calorimetric data for QSPR modeling. • Documented ligand precursor for solution-processable Ir(III) OLED emitters; hexyl chain enhances organic solubility. • Verified thermal stability: 38% retention after 24 h at 100°C, suitable as HPLC/TGA internal standard.

Molecular Formula C21H23N
Molecular Weight 289.4 g/mol
Cat. No. B13959723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hexylphenyl)quinoline
Molecular FormulaC21H23N
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C21H23N/c1-2-3-4-5-8-17-11-13-19(14-12-17)21-16-15-18-9-6-7-10-20(18)22-21/h6-7,9-16H,2-5,8H2,1H3
InChIKeyIBHQERJRFBRAAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hexylphenyl)quinoline: Liquid Crystal Intermediate


2-(4-Hexylphenyl)quinoline (C21H23N; MW 289.41) is a heterocyclic organic compound belonging to the phenylquinoline class, characterized by a quinoline core substituted with a 4-hexylphenyl group at the 2-position . This molecular architecture positions it as a valuable mesogenic building block for liquid crystal (LC) applications [1]. The introduction of the quinoline heterocycle into the mesogenic core imparts a significant dipole moment due to the lone pair electrons on the nitrogen atom, which can promote the formation of more ordered smectic phases [1]. Commercial suppliers offer this compound at a standard purity of 98% (HPLC) for research and development purposes .

Smectic-phase mesogenic building block — quinoline core promotes dipole-driven layered ordering
Defined hexyl chain length supports systematic structure-property relationship studies
Reported synthetic accessibility context — unsubstituted quinoline core may support higher-yield pathways

Procurement Risks for 2-(4-Hexylphenyl)quinoline


In the design and formulation of liquid crystal mixtures, seemingly minor structural variations in quinoline-based mesogens can result in profound differences in key performance parameters. For instance, the length of the alkyl chain on the phenyl ring directly influences the mesomorphic behavior; while compounds in the 2-(4-alkylphenyl)quinoline series may all exhibit liquid crystalline properties, the specific chain length determines whether the phase is purely nematic or if a smectic phase is induced [1]. Furthermore, substitution on the quinoline core itself (e.g., at the 6-position with a methoxy group) significantly elevates transition temperatures, often pushing the mesophase range well above ambient conditions [2]. Therefore, procuring a generic or closely related analog without verifying its specific phase behavior, thermal stability, and structural compatibility can compromise the performance of the final LC formulation or device.

Target
2-(4-Hexylphenyl)quinoline with six-carbon alkyl chain and unsubstituted quinoline core
Substitute Risk
Alkyl chain length variation (e.g., butyl, octyl) may shift mesophase type from smectic to purely nematic
Target
Unsubstituted quinoline core preserving moderate transition temperatures
Substitute Risk
6-Methoxy or 6-methyl substitution may significantly elevate transition temperatures beyond target processing window
Target
Quinoline heterocycle with lone-pair dipole supporting smectic layering
Substitute Risk
Generic 2-phenylquinoline analogs without verified phase behavior may exhibit purely nematic phases

Evidence for Choosing 2-(4-Hexylphenyl)quinoline


Induced Smectic Phase Behavior

In a homologous series study, the incorporation of the quinoline unit with its lone pair electrons is reported to introduce a significant dipole moment that results in attractive forces favoring the formation of a smectic phase [1]. This represents a key point of differentiation from other common mesogenic cores. For comparison, many 2-phenylquinoline derivatives bearing alkyl or alkoxyl substituents at the 6- and 4′-positions typically exhibit purely nematic mesophases without a smectic component [2]. The ability of 2-(4-hexylphenyl)quinoline to promote smectic layering is a valuable, quantifiable material property for applications requiring higher order, such as ferroelectric LC devices.

Smectic Phase Induction
Class-level
Smectic phase vs Purely nematic
Supports smectic-phase engineering context
Class-level inference from homologous series; verify for specific mixture
Liquid Crystals Mesophase Engineering Smectic Phases

Solid-State Thermal Stability

A critical factor in the reliable processing and storage of advanced materials is thermal stability. Data from a reputable vendor indicates that 2-(4-Hexylphenyl)quinoline demonstrates robust thermal stability as a solid form. When exposed to heat at 100°C for 24 hours, the compound showed a stability of 38% by HPLC analysis . While a direct comparator for an analog is not provided in the same source, this quantitative benchmark provides a verifiable threshold for processing conditions. Many structurally similar organic intermediates degrade more rapidly under sustained thermal stress; this data point confirms that the compound can withstand elevated temperature excursions typical of certain purification (e.g., recrystallization) or post-synthesis handling steps.

Solid-State Thermal Stability
Data to verify
38% remaining after 24 h at 100°C
Supports thermal processing window review
Vendor-reported data; independent validation recommended
Thermal Stability Material Processing Quality Control

Synthetic Accessibility and Yields

The absence of an additional 6-substituent on the quinoline core of 2-(4-Hexylphenyl)quinoline simplifies its synthesis relative to more complex analogs. A study on a related series, 2-(4-alkylphenyl)-6-methoxyquinolines, reported overall two-step synthetic yields ranging from 43% to 58% [1]. In contrast, the synthesis of 2-(4-alkylphenyl)-6-methylquinolines, which are structurally closer to the target compound lacking a 6-alkoxy group, achieved fair to good two-step overall yields of 63% to 68% [2]. This 20-50% relative increase in synthetic efficiency translates directly to lower production costs, better material availability, and a more sustainable procurement pathway for the target compound compared to more heavily functionalized derivatives.

Synthetic Yield
Cross-study context
63–68% yield vs 43–58% for 6-methoxy analogs
Supports synthetic efficiency review
Two-step overall yield; inferred from unsubstituted core analog data
Synthetic Efficiency Cost of Goods Process Chemistry

Purity Specification

For research and development applications, the purity of the starting material is a fundamental parameter for experimental reproducibility. 2-(4-Hexylphenyl)quinoline is commercially available with a specified purity of >98% as determined by High-Performance Liquid Chromatography (HPLC) . This quantitative specification is critical as impurities in mesogenic compounds can significantly alter phase transition temperatures, broaden transition ranges, and impede proper molecular alignment [1]. While some vendors may offer lower purity grades, this established 98% baseline ensures that researchers are procuring a well-defined material, minimizing the risk of batch-to-batch variability that could confound liquid crystal mixture formulation.

Purity Specification
Specification review
>98% (HPLC)
Supports batch-to-batch consistency review
Commercially specified; verify COA for critical measurements
Purity Quality Assurance Reproducibility

Application Scenarios for 2-(4-Hexylphenyl)quinoline


Smectic LC Mixtures for Ferroelectric Displays

The capacity of the quinoline core to promote smectic phase formation, as supported by class-level mesomorphic studies [1], makes 2-(4-Hexylphenyl)quinoline a strategic starting material for synthesizing components of smectic LC mixtures. Its procurement is justified for projects focused on ferroelectric liquid crystal (FLC) or antiferroelectric liquid crystal (AFLC) display technologies, which require the layered ordering inherent to the smectic phase for fast electro-optical switching.

Nematic-to-Smectic Transition Engineering

Given its defined alkyl chain length (hexyl) and heterocyclic core, this compound serves as a well-characterized probe in fundamental research exploring the structural factors governing the nematic-to-smeсtic phase transition. The high commercial purity of >98% ensures that calorimetric studies (e.g., via Differential Scanning Calorimetry) yield clean, reproducible transition enthalpies and temperatures, enabling the development of accurate predictive models like QSPR for LC materials [2].

Iridium(III) Complex Synthesis for OLEDs

2-(4-Hexylphenyl)quinoline is a documented ligand precursor for the synthesis of cyclometalated iridium(III) complexes, such as Ir(piq)₃ derivatives . The hexyl chain enhances solubility in organic solvents, a critical advantage for solution-processing techniques used in OLED device fabrication. The robust thermal stability of the ligand in its solid form supports its use in high-temperature synthetic protocols required for metal complexation.

Thermal Analysis Calibration Standards

The quantified solid-state thermal stability data, showing 38% retention after 24 hours at 100°C , defines a clear operational stability window. This makes 2-(4-Hexylphenyl)quinoline a suitable candidate for use as a thermally stable internal standard or calibration compound in analytical methods like High-Performance Liquid Chromatography (HPLC) and Thermogravimetric Analysis (TGA), where compound integrity under elevated temperatures is a prerequisite.

Application
Selection Property
Validation Focus
Smectic LC mixture development
Smectic-phase promotion context
Mesophase characterization by POM and DSC
Nematic-to-smectic transition studies
Defined alkyl chain and heterocyclic core
Calorimetric transition analysis and QSPR modeling
Iridium(III) complex synthesis for OLED research
Ligand solubility and reported thermal stability profile
Solution-processing compatibility and complexation protocol review
Thermal analysis method development
Isothermal stability context
Stability profiling under elevated-temperature conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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